
(3-Phenethyloxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenethyloxyphenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This specific compound features a phenethyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenethyloxyphenyl)thiourea typically involves the reaction of 3-phenethyloxyaniline with thiocyanate compounds under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group to form the desired thiourea derivative.
-
Step 1: Formation of Isothiocyanate Intermediate
Reagents: 3-Phenethyloxyaniline, thiocyanate compound (e.g., ammonium thiocyanate)
Conditions: Acidic medium (e.g., hydrochloric acid), temperature control (e.g., 0-5°C)
Reaction: [ \text{3-Phenethyloxyaniline} + \text{Thiocyanate} \rightarrow \text{Isothiocyanate Intermediate} ]
-
Step 2: Formation of this compound
Reagents: Isothiocyanate intermediate, amine group (from 3-phenethyloxyaniline)
Conditions: Mild heating (e.g., 40-50°C)
Reaction: [ \text{Isothiocyanate Intermediate} + \text{Amine Group} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenethyloxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Halogenated compounds (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
(3-Phenethyloxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it valuable in microbiological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of (3-Phenethyloxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Phenylthiourea): Lacks the phenethyloxy group, resulting in different biological activities.
(3-Methoxyphenyl)thiourea: Contains a methoxy group instead of a phenethyloxy group, leading to variations in chemical reactivity and applications.
(3-Chlorophenyl)thiourea: Substituted with a chlorine atom, exhibiting distinct pharmacological properties.
Uniqueness
(3-Phenethyloxyphenyl)thiourea is unique due to the presence of the phenethyloxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its diverse range of applications and effectiveness in various fields.
Propriétés
Numéro CAS |
832098-92-7 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
[3-(2-phenylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H3,16,17,19) |
Clé InChI |
NSRWDUDSMPTHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


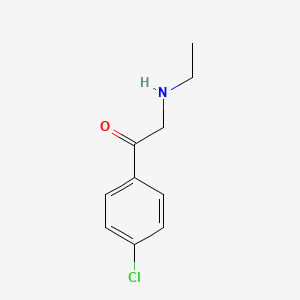
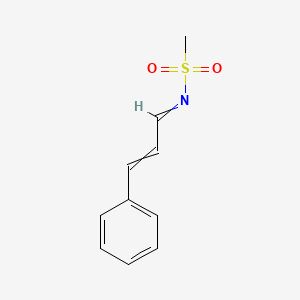
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
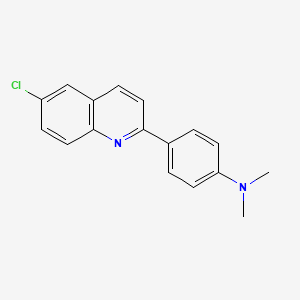

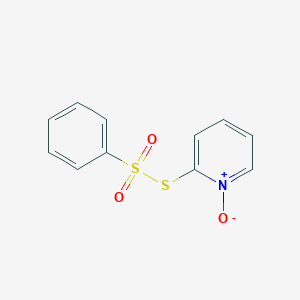
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
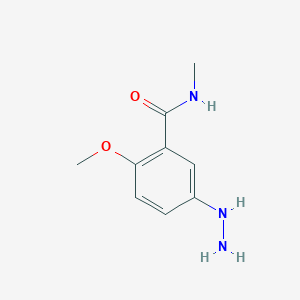
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

